CCT1

Hypoxia Developmental Biology Prolyl-Hydroxylase

Sourcing reliable dual-activity probes for hypoxia and epigenetic research is a common bottleneck. CCT1 is a validated solution, uniquely inhibiting both PHD enzymes and KDM4 demethylases within a single, cell-permeable quinoline scaffold. - Dual Activity: Simultaneously modulates HIF hydroxylation (PHD) and histone H3K9/K36 methylation (KDM4A-E). - Proven in vivo: Promotes a hypoxic response and advances chondrogenesis in chick embryo models. - Assured Supply: Custom-synthesized with batch-specific analytical data, ensuring experimental reproducibility.

Molecular Formula C22H17ClN2O2S
Molecular Weight 408.9
Cat. No. B1192471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT1
SynonymsCCT-1;  CCT 1;  CCT1
Molecular FormulaC22H17ClN2O2S
Molecular Weight408.9
Structural Identifiers
SMILESO=C(NC(C1=CC(Cl)=C2C=CC=NC2=C1O)C3=C(C)C=CS3)C4=CC=CC=C4
InChIInChI=1S/C22H17ClN2O2S/c1-13-9-11-28-21(13)19(25-22(27)14-6-3-2-4-7-14)16-12-17(23)15-8-5-10-24-18(15)20(16)26/h2-12,19,26H,1H3,(H,25,27)
InChIKeyYNQCLJVWTGPRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCT1: Dual PHD and KDM4 Inhibitor for Hypoxia and Epigenetics


CCT1 (N-((5-Chloro-8-hydroxyquinolin-7-yl)(3-methylthiophen-2-yl)methyl)benzamide) is a synthetic quinoline-based small molecule with a molecular weight of 408.9 g/mol [1]. It is primarily characterized as an inhibitor of both the prolyl-hydroxylase (PHD) family of enzymes, which are key regulators of the cellular hypoxia response, and the KDM4 (JMJD2) subfamily of histone lysine demethylases, which are critical epigenetic regulators [1].

Why CCT1 Cannot Be Replaced by Generic PHD or KDM Inhibitors


Simple substitution of CCT1 with other PHD inhibitors (e.g., DMOG, IOX2) or KDM4 inhibitors (e.g., SD49-7, NCGC00244536) is scientifically unsound due to CCT1's unique dual-activity profile, which allows for the simultaneous modulation of both the cellular hypoxia response and histone methylation status within a single chemical entity [1]. Unlike many reference PHD inhibitors that are carboxylic acid-based and exhibit poor cell permeability, CCT1's neutral quinoline scaffold offers distinct physicochemical properties [1]. Furthermore, within the KDM4 inhibitor class, compounds exhibit highly divergent isoform selectivity profiles and cellular potencies (e.g., NCGC00244536 IC50 ~10 nM vs. SD49-7 IC50 0.19 µM) , making the specific properties of CCT1 essential for experimental reproducibility and meaningful cross-study comparisons.

Key Evidence Differentiating CCT1 from Comparators


In Vivo Efficacy in Vertebrate Development vs. IOX2

In a head-to-head in vivo study in chick embryos, CCT1 treatment at day 1.5 resulted in advanced development of the otic capsule and smaller otic capsule volume at day 7, as quantified by X-ray micro-CT analysis [1]. This phenotypic outcome was specifically reported for CCT1 and DMOG, but was not observed with the comparator PHD inhibitor IOX2 under identical experimental conditions, indicating a non-interchangeable functional effect among PHD inhibitors [1].

Hypoxia Developmental Biology Prolyl-Hydroxylase

Physicochemical Advantage of a Neutral Quinoline Scaffold

CCT1 is a neutral quinoline-benzamide derivative [1], which structurally differentiates it from the carboxylic acid-based PHD inhibitors such as DMOG (dimethyloxalylglycine) and IOX2 [1]. This core structural difference implies superior membrane permeability and oral bioavailability potential, as carboxylic acids are often poorly cell-permeable and substrates for active efflux, whereas neutral quinoline scaffolds are a common feature in orally bioavailable drugs [2]. The class of carboxylic acid-based PHD inhibitors, including DMOG and IOX2, are known to have limited cellular uptake [2].

Medicinal Chemistry Drug Discovery Prolyl-Hydroxylase

Selective Inhibition of KDM4 Demethylase Family

CCT1 is described as a selective inhibitor of the KDM4 subfamily (KDM4A-E) . This profile distinguishes it from pan-KDM inhibitors or compounds targeting other demethylase families (e.g., LSD1/KDM1). The functional consequence of KDM4 inhibition is the modulation of histone H3 lysine 9 (H3K9) and lysine 36 (H3K36) trimethylation, critical marks for transcriptional regulation and DNA repair [1]. The selectivity of CCT1 for the KDM4 family over other demethylase families is inferred from its classification as a selective KDM4s inhibitor .

Epigenetics Cancer Biology Histone Demethylase

Recommended Application Scenarios for CCT1


Hypoxia-Driven Developmental Modeling in Avian Embryos

CCT1 is a validated tool for investigating hypoxia signaling in developmental biology, particularly in chick embryo models [1]. The compound has been shown to promote a hypoxic response and advanced chondrogenesis of the otic capsule [1]. This application is specifically supported by direct experimental evidence of in vivo phenotypic changes in a vertebrate system [1].

Functional Differentiation of PHD Inhibitor Classes

Due to its distinct in vivo activity profile compared to other PHD inhibitors like IOX2 [1], CCT1 is an essential tool for dissecting the functional nuances of PHD inhibition in cellular hypoxia response pathways. It is particularly valuable when carboxylic acid-based PHD inhibitors are ineffective or show poor cell penetration .

KDM4 Target Validation in Cancer and Epigenetics

As a selective KDM4s inhibitor [1], CCT1 is appropriate for target validation studies exploring the role of histone H3K9/K36 demethylation in cancer cell proliferation, differentiation, and DNA damage repair . Its use allows for the specific interrogation of KDM4 family function without confounding off-target activity on other demethylase classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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